molecular formula C6N4O2S2 B8242314 [1,2,5]thiadiazolo[3,4-f][2,1,3]benzothiadiazole-4,8-dione

[1,2,5]thiadiazolo[3,4-f][2,1,3]benzothiadiazole-4,8-dione

Cat. No.: B8242314
M. Wt: 224.2 g/mol
InChI Key: DSEYOYVKULKUMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1,2,5]Thiadiazolo[3,4-f][2,1,3]benzothiadiazole-4,8-dione is a heterocyclic compound that has garnered significant interest in the field of organic electronics and materials science. This compound is known for its electron-deficient nature, making it a valuable building block for the synthesis of various functional materials, including organic semiconductors and photovoltaic devices .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,2,5]thiadiazolo[3,4-f][2,1,3]benzothiadiazole-4,8-dione typically involves the reaction of diaminomaleonitrile with sulfur-containing reagents under controlled conditions. One common method involves the use of bromine to introduce bromine atoms at specific positions on the thiadiazole ring, followed by nucleophilic substitution reactions to incorporate various functional groups .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for high yield and purity. The use of continuous flow reactors is also explored to enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

[1,2,5]Thiadiazolo[3,4-f][2,1,3]benzothiadiazole-4,8-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted thiadiazoles, sulfoxides, sulfones, and thiols, depending on the reaction conditions and reagents used .

Scientific Research Applications

[1,2,5]Thiadiazolo[3,4-f][2,1,3]benzothiadiazole-4,8-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [1,2,5]thiadiazolo[3,4-f][2,1,3]benzothiadiazole-4,8-dione involves its interaction with specific molecular targets and pathways. The compound’s electron-deficient nature allows it to participate in electron transfer processes, making it an effective component in electronic devices. In biological systems, its derivatives may interact with cellular targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[1,2,5]Thiadiazolo[3,4-f][2,1,3]benzothiadiazole-4,8-dione stands out due to its unique electronic properties, which make it highly suitable for use in organic semiconductors and photovoltaic devices. Its ability to undergo various chemical modifications further enhances its versatility in scientific research and industrial applications .

Properties

IUPAC Name

[1,2,5]thiadiazolo[3,4-f][2,1,3]benzothiadiazole-4,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6N4O2S2/c11-5-1-2(8-13-7-1)6(12)4-3(5)9-14-10-4
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSEYOYVKULKUMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12=NSN=C1C(=O)C3=NSN=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.